(2E)-3-imino-2-[(2-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile
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Overview
Description
(E)-2-Imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imino group, a methoxyphenyl group, a morpholine ring, and a carbohydrazonoyl cyanide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenyl derivative and introduce the morpholine ring through nucleophilic substitution reactions. The imino group and carbohydrazonoyl cyanide moiety are then introduced through subsequent reactions involving hydrazine derivatives and cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-2-Imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio phenoxyacetic acid: A compound with a thiazole ring and phenoxyacetic acid moiety.
Uniqueness
(E)-2-Imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C14H17N5O2 |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
(1E)-2-imino-N-(2-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide |
InChI |
InChI=1S/C14H17N5O2/c1-20-13-5-3-2-4-11(13)17-18-12(10-15)14(16)19-6-8-21-9-7-19/h2-5,16-17H,6-9H2,1H3/b16-14?,18-12+ |
InChI Key |
OIVUGUIEOZIIPO-SHOYQAJCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N/N=C(\C#N)/C(=N)N2CCOCC2 |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C#N)C(=N)N2CCOCC2 |
solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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